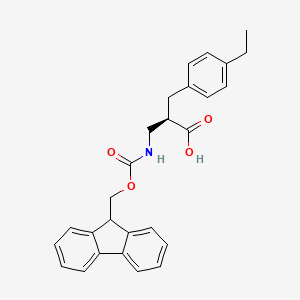

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid

Description

This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative with a 4-ethylbenzyl side chain. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain elongation, enabling selective deprotection under mild basic conditions (e.g., piperidine) . The 4-ethylbenzyl substituent introduces moderate hydrophobicity and steric bulk, making the compound suitable for synthesizing peptides requiring controlled solubility or structural rigidity.

Properties

Molecular Formula |

C27H27NO4 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

(2R)-2-[(4-ethylphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C27H27NO4/c1-2-18-11-13-19(14-12-18)15-20(26(29)30)16-28-27(31)32-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,20,25H,2,15-17H2,1H3,(H,28,31)(H,29,30)/t20-/m1/s1 |

InChI Key |

KHANMJHHXYQUDI-HXUWFJFHSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid typically involves the following steps:

Protection of the amino group: The amino group of the starting material is protected using the Fmoc group.

Formation of the propanoic acid derivative: The protected amino group is then reacted with 4-ethylbenzyl bromide to form the desired propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to remove the Fmoc protecting group.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions typically yield the deprotected amino acid.

Scientific Research Applications

Peptide Synthesis

The Fmoc group serves as a protective group in solid-phase peptide synthesis. The ability to selectively remove the Fmoc group under mild conditions allows for the sequential addition of amino acids, facilitating the construction of complex peptides. This method is crucial for developing peptide-based therapeutics.

Drug Development

Research indicates that compounds similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid exhibit potential as inhibitors for various enzymes and receptors involved in disease processes. For instance, derivatives have been explored for their ability to inhibit proteases relevant to cancer and infectious diseases .

Enzyme Inhibition Studies

Studies have demonstrated that this compound can interact with specific enzymes, leading to inhibition that may be beneficial in treating diseases like cancer. For example, research has shown that fluorenyl derivatives can inhibit falcipain 2, an enzyme linked to malaria .

Cellular Assays

The compound has been used in cellular assays to evaluate its effects on cell proliferation and apoptosis. Its ability to induce programmed cell death in cancer cells is a focal point of ongoing research .

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structurally related Fmoc-protected amino acid derivatives, highlighting differences in substituents, molecular weights, and applications:

Chemical Reactivity and Stability

- This contrasts with the 4-ethylbenzyl group, which lacks strong electronic effects.

- Steric Effects : The tert-butylphenyl derivative () introduces significant steric hindrance, which may slow coupling reactions in SPPS compared to the less bulky 4-ethylbenzyl group.

- Functional Group Reactivity : The mercapto (-SH) group in enables disulfide bond formation, a feature absent in the target compound.

Solubility and Handling

- Hydrophobicity : The tert-butylphenyl () and 4-ethylbenzyl groups both enhance lipophilicity, but the former may reduce solubility in aqueous solvents, requiring additives like DMSO.

- Polar Groups : The 4-hydroxyphenyl () and 4-acetamidophenyl () derivatives improve water solubility, facilitating purification and bioconjugation.

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and the implications of its activity in various fields, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant for stability during synthesis and biological interactions. The synthesis typically involves the following steps:

- Protection of the amine group using the Fmoc group.

- Formation of the propanoic acid moiety .

- Coupling with the 4-ethylbenzyl group under specific reaction conditions.

The overall molecular formula is , with a molecular weight of approximately 419.43 g/mol .

Antimicrobial Properties

Research indicates that derivatives of compounds containing the fluorenone nucleus exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the fluorenone structure can enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups was found to improve the inhibitory effects on both planktonic and biofilm states of bacteria.

Antitumor Activity

The fluorenone derivatives have also demonstrated antiproliferative effects, acting as inhibitors of topoisomerase enzymes, which are crucial for DNA replication and transcription. The introduction of linear alkyl chains in these compounds has been associated with increased antiproliferative activity compared to branched or bulky groups . This suggests a potential role for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid in cancer therapeutics.

The mechanism through which this compound exerts its biological effects involves:

- Interaction with Enzymes and Receptors : The Fmoc group stabilizes the compound, allowing it to interact effectively with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

- Modulation of Cellular Pathways : By influencing enzyme activity, this compound may alter metabolic pathways relevant to disease processes, particularly in microbial infections and cancer cell proliferation.

Study on Antimicrobial Activity

In a study assessing various fluorenone derivatives against Bacillus anthracis and methicillin-resistant Staphylococcus aureus, it was found that certain structural modifications led to lower minimum inhibitory concentrations (MICs), indicating enhanced antimicrobial efficacy .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Tilorone | 50 | Bacillus anthracis |

| Fluorenone Derivative A | 25 | Staphylococcus aureus |

| Fluorenone Derivative B | 10 | E. coli |

Study on Antiproliferative Activity

Another study highlighted the antiproliferative effects of fluorenone derivatives against various cancer cell lines. The results indicated that compounds with specific substituents showed significant inhibition of cell growth, suggesting their potential as lead compounds for further development .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Fluorenone Derivative C | 15 | HeLa Cells |

| Fluorenone Derivative D | 8 | MCF-7 Cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.